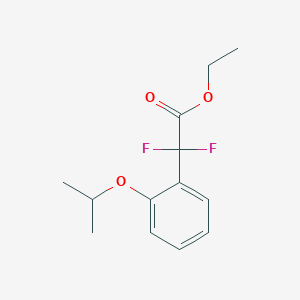

Ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate

Descripción general

Descripción

Ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate is a chemical compound with the molecular formula C13H16F2O3 . It has a molecular weight of 258.27 . This compound is typically stored at room temperature .

Molecular Structure Analysis

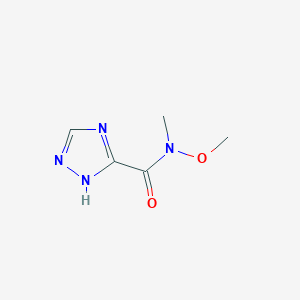

The InChI code for Ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate is 1S/C13H16F2O3/c1-4-17-12(16)13(14,15)10-7-5-6-8-11(10)18-9(2)3/h5-9H,4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate is a liquid at room temperature .Aplicaciones Científicas De Investigación

Radical Reactions for Synthesis Applications

Ethyl/methyl 2-bromo-2,2-difluoroacetates have been utilized in radical reactions with vinyl ethers, leading to the synthesis of difluoroacetyl-substituted acetals. This methodology was notably applied in creating 3,3-difluoro-GABA, expanding the series of isomeric difluoro GABAs and showing the acidification effects of fluorine introduction on both amino and carboxyl functions (Kondratov et al., 2015).

Building Blocks for Chemical Synthesis

Ethyl (hexyl) 2,2‐difluoro‐2‐(trimethylsilyl)ethyl acetate has been identified as a versatile building block for introducing CF2CO2R groups into various compounds. Its synthesis involves deprotonation/silylation of ethyl difluoroacetate and Reformatsky-type reactions, among other methods, providing a pathway to prepare this compound in good yield (Amii et al., 2014).

Electrochemical Synthesis and Applications

Ethyl α,α-difluoro-α-(phenylseleno)acetate was synthesized through anodic fluorination of ethyl α-fluoro-α-(phenylseleno)acetate, yielding high yields. Photolysis of the difluorinated product with various olefins provided regioselective difluoromethylene adducts, illustrating a method for synthesizing unsaturated and saturated difluoromethylene products (Murakami et al., 2004).

Antifungal Applications

New 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety, derived from reactions involving ethyl 2,2-difluoro(heteroaryl)acetate, exhibited significant antifungal activities against yeasts and filamentous fungi in vitro. This research suggests potential applications in developing antifungal agents (Eto et al., 2000).

Fluorinated Amino Acids and Peptides

The reaction of polyfluoroalkyl β-ketoacetals with ethyl isocyanoacetate was utilized for synthesizing novel fluorinated amino acids, indicating applications in peptide synthesis and potentially impacting medicinal chemistry (Tolmachova et al., 2018).

Safety and Hazards

Ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate is considered hazardous. It is a flammable liquid and can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Direcciones Futuras

The field of difluoromethylation, which includes compounds like Ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate, has seen significant advances recently . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research will likely continue to explore and refine these processes.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with the egfr/pi3k/akt/mtor signaling pathway .

Mode of Action

It is suggested that similar compounds suppress the egfr/pi3k/akt/mtor signaling pathway .

Biochemical Pathways

Ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate is suggested to affect the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell proliferation, migration, and survival. By suppressing this pathway, the compound may inhibit these cellular processes .

Result of Action

Similar compounds have been shown to inhibit proliferation, migration, and invasion of non-small cell lung cancer cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .

Propiedades

IUPAC Name |

ethyl 2,2-difluoro-2-(2-propan-2-yloxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2O3/c1-4-17-12(16)13(14,15)10-7-5-6-8-11(10)18-9(2)3/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQXCAGYDKVLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1OC(C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1470498.png)

![2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470517.png)